

experimental protocols for using 2-Amino-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-methylnicotinaldehyde

Cat. No.: B1441604

[Get Quote](#)

An In-Depth Guide to the Experimental Use of **2-Amino-6-methylnicotinaldehyde**

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental applications of **2-Amino-6-methylnicotinaldehyde** (CAS No: 885276-99-3). This versatile pyridine-based building block, featuring strategically placed amino, methyl, and aldehyde functionalities, is a valuable intermediate in the synthesis of complex heterocyclic systems, including bioactive alkaloids and novel fluorescent probes. This guide provides not only detailed, step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Section 1: Compound Profile and Characterization

2-Amino-6-methylnicotinaldehyde is a substituted pyridine characterized by an aldehyde group at the 3-position, an amino group at the 2-position, and a methyl group at the 6-position. This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.

Physicochemical & Spectroscopic Data

A thorough characterization of the starting material is the foundation of any successful synthesis. The expected data for **2-Amino-6-methylnicotinaldehyde** are summarized below.

Property	Value	Source
CAS Number	885276-99-3	
Molecular Formula	C ₇ H ₈ N ₂ O	
Molecular Weight	136.15 g/mol	
Appearance	Expected to be a crystalline solid	
¹ H NMR	Predicted shifts: Aromatic protons (2H), aldehyde proton (~9-10 ppm), amino protons (broad singlet), and methyl protons (~2.5 ppm).	[1][2]
¹³ C NMR	Predicted shifts: Carbonyl carbon (~190 ppm), aromatic carbons, and methyl carbon.	[1]
IR Spectroscopy	Characteristic Peaks (cm ⁻¹): N-H stretch (~3300-3500), C=O stretch (~1680-1700), C=C and C=N stretches in the aromatic region.	[3][4]
Mass Spectrometry	[M+H] ⁺ : 137.0658	

Protocol: Acquiring Spectroscopic Data

This protocol outlines the standard procedure for validating the identity and purity of **2-Amino-6-methylnicotinaldehyde** before its use in subsequent reactions.

Materials:

- **2-Amino-6-methylnicotinaldehyde** sample
- Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
- NMR tubes

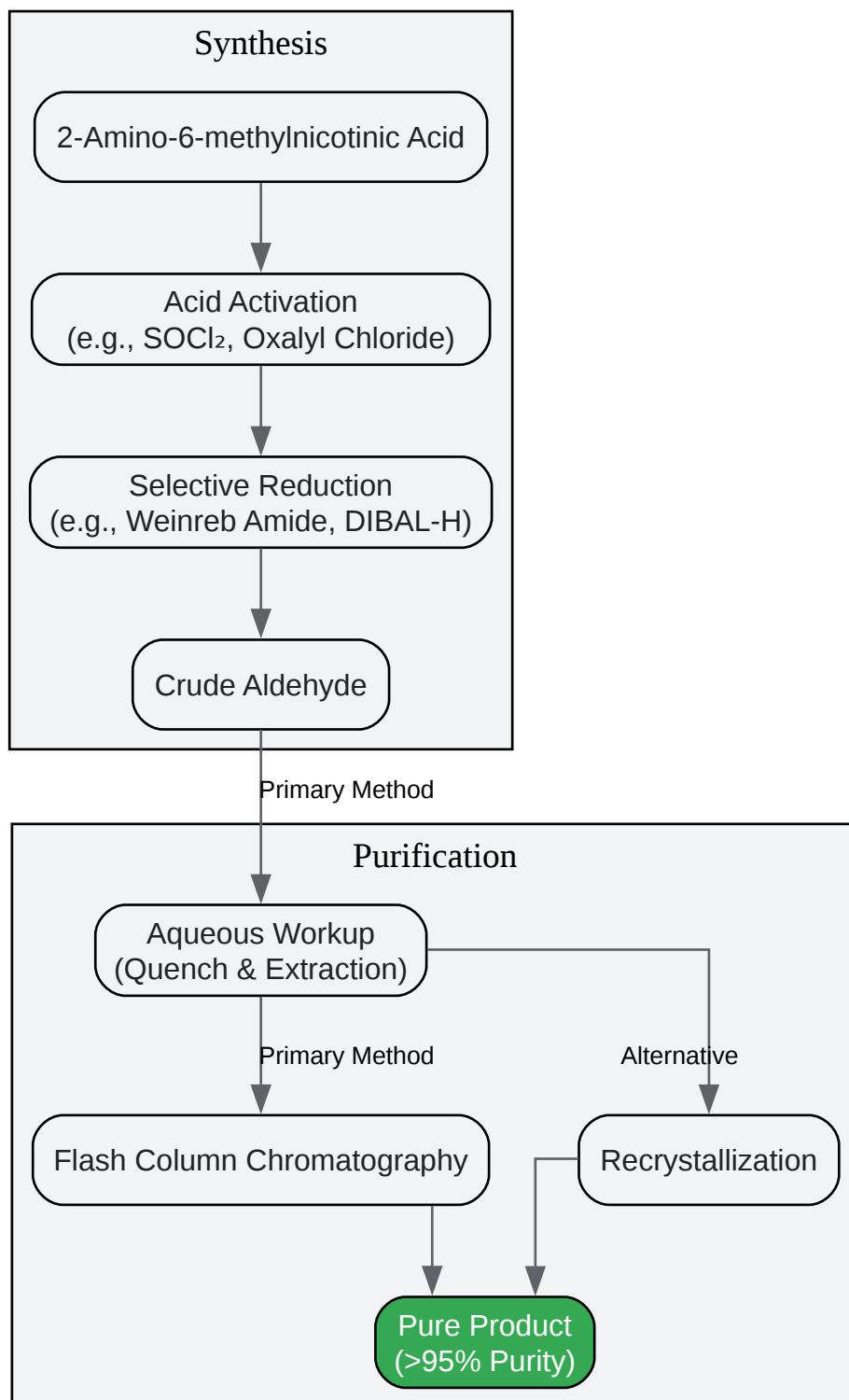
- Solvents for IR and MS (e.g., HPLC-grade methanol or acetonitrile)

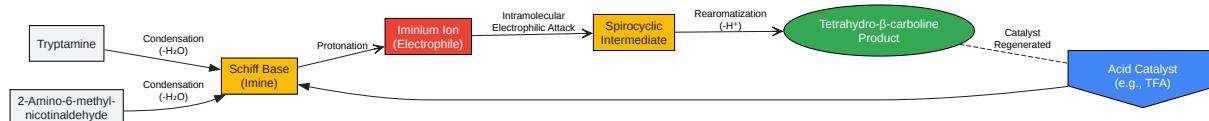
Equipment:

- NMR Spectrometer (e.g., 400 MHz)
- FTIR Spectrometer
- Mass Spectrometer (e.g., ESI-TOF)

Procedure:

- **NMR Sample Preparation:** Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent in a clean NMR tube.
- **NMR Acquisition:** Acquire ^1H , ^{13}C , and optionally 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure and assess purity.
 - **Scientist's Note:** DMSO-d₆ is often preferred for compounds with exchangeable protons (like -NH₂) as it can slow down the exchange rate, sometimes allowing for clearer observation of the N-H signals.
- **IR Spectroscopy:** Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory). The presence of a strong carbonyl (C=O) peak is a key diagnostic marker. [\[3\]](#)
- **Mass Spectrometry:** Prepare a dilute solution of the sample in an appropriate solvent and analyze via electrospray ionization (ESI) mass spectrometry to confirm the molecular weight.
 - **Self-Validation:** The experimental data must match the theoretical values presented in Table 1. The absence of significant impurity peaks in the NMR spectra is crucial for proceeding with subsequent synthetic steps.


Section 2: Safety, Handling, and Storage


Handling **2-Amino-6-methylnicotinaldehyde** requires adherence to standard laboratory safety procedures, extrapolated from related aminopyridine compounds.[\[5\]](#)[\[6\]](#)

- Hazard Identification: While a specific Safety Data Sheet (SDS) is not widely available, related compounds are known to be toxic if swallowed and may cause skin, eye, and respiratory irritation.[5]
- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and direct light.[6]

Section 3: Synthesis and Purification Workflow

While **2-Amino-6-methylnicotinaldehyde** is commercially available, a general synthetic pathway can be envisioned from its corresponding nicotinic acid derivative, 2-amino-6-methylnicotinic acid, which can be synthesized from commercially available precursors.[7][8] The final step would involve a selective reduction of the carboxylic acid to the aldehyde.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. fishersci.com [fishersci.com]
- 6. alkalimetals.com [alkalimetals.com]
- 7. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 8. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- To cite this document: BenchChem. [experimental protocols for using 2-Amino-6-methylnicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1441604#experimental-protocols-for-using-2-amino-6-methylnicotinaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com